![molecular formula C16H20F2N2O4 B2458465 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate CAS No. 866009-28-1](/img/structure/B2458465.png)
1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate
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Overview
Description
1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate is a synthetic organic compound that features a difluorophenyl group, a morpholinoethylamino group, and an oxoethyl acetate moiety. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Difluorophenyl Intermediate: Starting with a difluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution or other suitable reactions.
Introduction of the Morpholinoethylamino Group: This step might involve nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Formation of the Oxoethyl Acetate Moiety: This can be achieved through esterification reactions, where an oxoethyl group is introduced and subsequently acetylated.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₀F₂N₂O₄
- Molecular Weight : 342.34 g/mol
- CAS Number : 866009-28-1
This compound features a difluorophenyl group which enhances lipophilicity and potential biological activity. The morpholinoethyl group suggests possible interactions with biological targets, particularly in the central nervous system due to the known pharmacological properties of morpholine derivatives .
Preliminary studies indicate that this compound may exhibit significant biological activity. The difluorophenyl group is associated with enhanced binding affinity to various biological targets, including receptors involved in neurological processes. Morpholine derivatives are often explored for their neuroactive properties, suggesting potential applications in treating neurological disorders .
Potential Mechanisms of Action
- Neurotransmitter Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Its unique structure allows for potential modulation of receptor activity, which is crucial in the treatment of conditions such as depression or anxiety.
Therapeutic Applications
- Neurological Disorders : Due to its potential interaction with central nervous system targets, this compound could be developed as a lead candidate for drugs aimed at treating various neurological disorders.
- Cancer Treatment : Some studies suggest that compounds with similar structures have shown anticancer properties, indicating that further research could explore this avenue for 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate .
Case Study 1: Neuroactive Properties
Research has shown that derivatives of morpholine can exhibit neuroactive properties. In vitro studies using cell lines expressing relevant receptors have indicated that compounds similar to this compound can significantly affect neurotransmitter systems .
Case Study 2: Binding Affinity Studies
Binding affinity studies conducted on similar compounds suggest that the difluorophenyl group enhances interactions with specific receptors, which could lead to increased efficacy in therapeutic applications targeting neurological conditions.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-2-[(2-piperidinoethyl)amino]-2-oxoethyl acetate
- 1-(2,6-Difluorophenyl)-2-[(2-pyrrolidinoethyl)amino]-2-oxoethyl acetate
Uniqueness
1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate is unique due to the presence of the morpholinoethylamino group, which can impart distinct biological properties compared to its analogs. This uniqueness might translate to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Biological Activity
Overview
1-(2,6-Difluorophenyl)-2-[(2-morpholinoethyl)amino]-2-oxoethyl acetate is a synthetic compound with the molecular formula C₁₆H₂₀F₂N₂O₄ and a molecular weight of 342.34 g/mol. This compound is characterized by its difluorophenyl group, which enhances its lipophilicity and potential biological activity, particularly in neurological contexts due to the presence of the morpholinoethyl moiety .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The difluorophenyl group is known to improve binding affinity to these targets, suggesting potential therapeutic applications in treating neurological disorders.
Biological Activity Data
Preliminary studies indicate that this compound exhibits significant biological activity. The following table summarizes its potential interactions and effects based on structural analogs:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
1-(3-Fluorophenyl)-2-[(3-pyridyl)methyl]amino]-2-oxoethyl acetate | Contains a pyridyl group instead of morpholine | Potential anti-cancer activity |
1-(4-Chlorophenyl)-2-[(4-piperidinyl)methyl]amino]-2-oxoethyl acetate | Piperidine instead of morpholine | Neuroactive properties |
1-(3-Methoxyphenyl)-2-[(3-morpholinopropyl)amino]-2-oxoethyl acetate | Methoxy substitution on phenyl ring | Antidepressant effects |
This data illustrates how slight structural modifications can significantly alter biological activity, emphasizing the unique therapeutic potential of this compound.
Case Studies and Research Findings
Research on similar compounds has highlighted the importance of structure-activity relationships (SAR). For instance, derivatives with varied substituents have shown differing levels of efficacy against cancer cell lines and neurological targets. In vitro studies using cell lines expressing relevant receptors are essential for assessing binding affinity and functional outcomes.
A study involving a series of morpholine derivatives revealed that these compounds could effectively modulate neurotransmitter activity, suggesting their utility in developing treatments for conditions such as depression and anxiety disorders. The specific binding interactions and downstream effects on cellular signaling pathways remain areas for further investigation .
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c1-11(21)24-15(14-12(17)3-2-4-13(14)18)16(22)19-5-6-20-7-9-23-10-8-20/h2-4,15H,5-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVYWPTLHNKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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